Cas no 40513-35-7 (3-Amino-4-phenylbutan-2-one)
3-Amino-4-phenylbutan-2-one structure
Product Name:3-Amino-4-phenylbutan-2-one
Numero CAS:40513-35-7
MF:C10H13NO
MW:163.216322660446
CID:326961
PubChem ID:409315
Update Time:2025-04-19
3-Amino-4-phenylbutan-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Amino-4-phenylbutan-2-one
- 2-Butanone,3-amino-4-phenyl-
- 3-AMINO-4-PHENYLBUTAN-2-ONE HYDROCHLORIDE
- Q27094090
- SCHEMBL4379945
- EN300-40684
- PHENYLALANYLMETHANE
- 40513-35-7
- DTXSID90863540
- 3-Amino-4-phenyl-2-butanone
- AKOS005604030
- L024076
- SB76679
- CS-0272036
- SCHEMBL2617113
- 3-Amino-4-phenyl-2-butanone #
- 2-Butanone, 3-amino-4-phenyl-
- RTUDQBPZFFIRAD-UHFFFAOYSA-N
- STK691815
-
- MDL: MFCD06357369
- Inchi: 1S/C10H13NO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,10H,7,11H2,1H3
- Chiave InChI: RTUDQBPZFFIRAD-UHFFFAOYSA-N
- Sorrisi: O=C(C)C(CC1C=CC=CC=1)N
Proprietà calcolate
- Massa esatta: 163.1
- Massa monoisotopica: 163.1
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 150
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 43.1Ų
Proprietà sperimentali
- Densità: 1.043
- Punto di ebollizione: 261.6°Cat760mmHg
- Punto di infiammabilità: 112°C
- Indice di rifrazione: 1.533
3-Amino-4-phenylbutan-2-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019121749-1g |
3-Amino-4-phenylbutan-2-one |
40513-35-7 | 95% | 1g |
$451.54 | 2023-09-02 | |
| Enamine | EN300-40684-0.05g |
3-amino-4-phenylbutan-2-one |
40513-35-7 | 0.05g |
$88.0 | 2023-02-10 | ||
| Enamine | EN300-40684-0.1g |
3-amino-4-phenylbutan-2-one |
40513-35-7 | 0.1g |
$132.0 | 2023-02-10 | ||
| Enamine | EN300-40684-0.25g |
3-amino-4-phenylbutan-2-one |
40513-35-7 | 0.25g |
$188.0 | 2023-02-10 | ||
| Enamine | EN300-40684-0.5g |
3-amino-4-phenylbutan-2-one |
40513-35-7 | 0.5g |
$353.0 | 2023-02-10 | ||
| Enamine | EN300-40684-1.0g |
3-amino-4-phenylbutan-2-one |
40513-35-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-40684-2.5g |
3-amino-4-phenylbutan-2-one |
40513-35-7 | 2.5g |
$923.0 | 2023-02-10 | ||
| Enamine | EN300-40684-5.0g |
3-amino-4-phenylbutan-2-one |
40513-35-7 | 5.0g |
$1364.0 | 2023-02-10 | ||
| Enamine | EN300-40684-10.0g |
3-amino-4-phenylbutan-2-one |
40513-35-7 | 10.0g |
$2024.0 | 2023-02-10 | ||
| A2B Chem LLC | AF91402-100mg |
3-AMINO-4-PHENYLBUTAN-2-ONE HYDROCHLORIDE |
40513-35-7 | 95% | 100mg |
$395.00 | 2024-04-20 |
3-Amino-4-phenylbutan-2-one Letteratura correlata
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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